[{2-Oxo-2-[(tetrahydrofuran-2-ylmethyl)amino]-ethyl}(phenyl)amino]acetic acid
Overview
Description
[{2-Oxo-2-[(tetrahydrofuran-2-ylmethyl)amino]-ethyl}(phenyl)amino]acetic acid is a complex organic compound with the molecular formula C15H20N2O4
Preparation Methods
The synthesis of [{2-Oxo-2-[(tetrahydrofuran-2-ylmethyl)amino]-ethyl}(phenyl)amino]acetic acid involves multiple steps. One common synthetic route includes the reaction of tetrahydrofuran-2-ylmethylamine with ethyl 2-bromoacetate, followed by the introduction of a phenyl group through a nucleophilic substitution reaction. The final step involves the hydrolysis of the ester group to yield the desired acetic acid derivative. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
[{2-Oxo-2-[(tetrahydrofuran-2-ylmethyl)amino]-ethyl}(phenyl)amino]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
This compound has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with various biological molecules, making it useful in studying biochemical pathways and mechanisms.
Industry: Utilized in the production of specialized materials and chemicals.
Mechanism of Action
The mechanism of action of [{2-Oxo-2-[(tetrahydrofuran-2-ylmethyl)amino]-ethyl}(phenyl)amino]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in biochemical pathways and physiological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar compounds to [{2-Oxo-2-[(tetrahydrofuran-2-ylmethyl)amino]-ethyl}(phenyl)amino]acetic acid include other acetic acid derivatives and compounds with similar structural motifs. For example:
Indole derivatives: These compounds share a similar aromatic structure and are known for their diverse biological activities.
2-Oxoglutarate derivatives: These compounds are involved in various metabolic pathways and have similar chemical reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-(N-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]anilino)acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4/c18-14(16-9-13-7-4-8-21-13)10-17(11-15(19)20)12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11H2,(H,16,18)(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWPPZCOBSONQEA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CN(CC(=O)O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1142204-70-3 | |
Record name | Glycine, N-[2-oxo-2-[[(tetrahydro-2-furanyl)methyl]amino]ethyl]-N-phenyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1142204-70-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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